2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate
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Overview
Description
2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Esterification: The carboxylate group can be introduced through esterification reactions involving the corresponding carboxylic acid and alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophilic Substitution Reagents: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their biological activities.
8-Hydroxyquinolines: Known for their antimicrobial and anticancer properties, these compounds are structurally related to 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorine and hydroxyl groups, in particular, contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic properties .
Properties
Molecular Formula |
C18H14ClNO3 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)ethyl quinoline-8-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c19-16-11-14(21)7-6-12(16)8-10-23-18(22)15-5-1-3-13-4-2-9-20-17(13)15/h1-7,9,11,21H,8,10H2 |
InChI Key |
CVTBVHBSIZUKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)OCCC3=C(C=C(C=C3)O)Cl)N=CC=C2 |
Origin of Product |
United States |
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